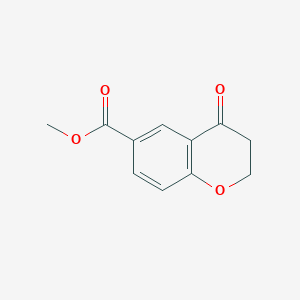

Methyl 4-oxochromane-6-carboxylate

Descripción general

Descripción

Methyl 4-oxochromane-6-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of chromane, featuring a methyl ester group at the 6-position and a ketone group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-oxochromane-6-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxochromane-6-carboxylic acid. The acid is dissolved in methanol, and thionyl chloride is added dropwise. The mixture is stirred at room temperature overnight, followed by extraction with ethyl acetate to obtain the desired ester .

Industrial Production Methods

These methods ensure high purity and yield, making the compound suitable for various applications .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-oxochromane-6-carboxylic acid. For example:

-

Reaction :

-

Conditions :

Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) aqueous media at elevated temperatures (60–100°C).

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, forming amides or other derivatives:

-

Example : Reaction with amines to form carboxamides.

-

Conditions :

Ketone-Directed Reactions

The 4-oxo group facilitates enolate formation and condensations:

Enolate Alkylation

-

Reaction :

-

Conditions :

-

Base: LDA or NaH in THF at −78°C.

-

Electrophiles: Alkyl halides (e.g., CH₃I).

-

Knoevenagel Condensation

-

Reaction : With aldehydes to form α,β-unsaturated ketones.

Radical Cyclization

The chromane skeleton participates in radical-mediated cyclization:

-

Reaction : With allyloxy precursors under oxidative conditions.

-

Conditions :

Acid-Catalyzed Rearrangements

Protonation of the ketone triggers carbocation formation, enabling rearrangements:

-

Example : Formation of symmetrical ethers via carbocation intermediates.

-

Conditions :

Table 2: Spectroscopic Data for Derivatives

| Derivative | IR (cm⁻¹) |

(δ, ppm) |

|-------------------------|---------------------|-----------------------------------|

| 4-Oxochromane-6-amide | 1677 (C=O), 1339 (SO₂) | 3.5 (s, NH), 6.8–7.2 (aromatic) |

| Alkylated chromanone | 1712 (C=O), 1624 (C=C)| 2.1 (s, CH₃), 4.3 (d, CH₂) |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-oxochromane-6-carboxylate exhibits promising biological activities that make it a candidate for drug development. Research indicates that compounds within the chroman family, including this compound, can interact with various biological targets, potentially influencing pathways related to inflammation and oxidative stress .

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of chroman derivatives, including this compound. The results demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating robust effectiveness compared to standard antibiotics like sulfisoxazole and gentamicin .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it useful for synthesizing more complex molecules.

Synthesis Methodologies

Recent methodologies for synthesizing this compound include:

- Cascade Radical Cyclization : This method utilizes radical reactions to construct ester-containing chroman-4-ones efficiently. For instance, a study reported yields of up to 71% using DMSO as a solvent and ammonium persulfate as an oxidant .

- Metal-Free Synthesis : Another approach demonstrated the synthesis of carbamoylated derivatives without metal catalysts, enhancing the sustainability of the process .

Agricultural Applications

In agricultural chemistry, this compound has potential uses as a biopesticide due to its biological activity against plant pathogens. Its structural attributes may allow it to function effectively in pest control formulations.

Research Insights

Research has indicated that chroman derivatives can exhibit phytotoxicity towards certain weeds while being safe for crops, suggesting their utility in integrated pest management systems.

Mecanismo De Acción

The mechanism of action of methyl 4-oxochromane-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-oxo-2,3-dihydrochromene-6-carboxylate

- 4-oxo-chroman-6-carboxylic acid methyl ester

- 6-Carbomethoxy-4-chromanon

Uniqueness

Methyl 4-oxochromane-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 4-oxochromane-6-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, focusing on anticancer properties, cytotoxic effects, and other relevant pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound features a chromane backbone with a ketone and carboxylate functional group, which contributes to its biological profile. The structural characteristics are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that coumarin derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

- Cell Cycle Arrest : Coumarins, including this compound, have been shown to cause cell cycle arrest at different phases (G0/G1 and S phases), leading to apoptosis. This is mediated through the activation of caspases and alterations in Bcl-2 family protein levels .

- Induction of Apoptosis : The intrinsic pathway involving mitochondrial dysfunction is often implicated. Increased levels of reactive oxygen species (ROS) have been associated with the apoptosis induced by these compounds .

- Cytotoxicity Profiles : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Comparative Biological Activity

The following table summarizes the cytotoxicity of this compound compared to other coumarin derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | ~5.8 |

| This compound | MDA-MB-231 | ~1.9 |

| Doxorubicin | MCF-7 | 5.6 |

| Doxorubicin | MDA-MB-231 | 7.3 |

Additional Biological Activities

Beyond anticancer properties, this compound exhibits other biological activities:

- Antimicrobial Activity : Some studies suggest that coumarin derivatives possess antimicrobial properties against various pathogens, although specific data on this compound is limited .

- Anti-inflammatory Effects : Coumarins have been implicated in anti-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several case studies have explored the pharmacological activities of coumarin derivatives:

- In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of methyl 4-oxochromane derivatives, demonstrating significant tumor reduction compared to control groups .

- Molecular Docking Studies : Computational studies indicate that these compounds may effectively bind to targets such as carbonic anhydrase IX, which is involved in tumor progression .

Propiedades

IUPAC Name |

methyl 4-oxo-2,3-dihydrochromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJGGWLNOHXSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634680 | |

| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41118-19-8 | |

| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.